DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and a bipiperidine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The bipiperidine core provides structural stability and enhances the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyanisole: Used as a food additive and antioxidant.
2,6-Di-tert-butyl-4-methylphenol:
Uniqueness
DI-Tert-butyl 4’-hydroxy-4-oxo-[3,4’-bipiperidine]-1,1’-dicarboxylate is unique due to its bipiperidine core, which distinguishes it from other similar compounds
Properties
Molecular Formula |
C20H34N2O6 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 3-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C20H34N2O6/c1-18(2,3)27-16(24)21-11-8-20(26,9-12-21)14-13-22(10-7-15(14)23)17(25)28-19(4,5)6/h14,26H,7-13H2,1-6H3 |
InChI Key |
NBKAMRXIAWQINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CN(CCC2=O)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.